molecular formula C20H15F3N4O3 B15286282 7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 308353-09-5

7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B15286282
CAS No.: 308353-09-5
M. Wt: 416.4 g/mol
InChI Key: WVPSKSLAZQPAKQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trovafloxacin involves several key steps. The process begins with the 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, forming the pyrrazolidine ring. Pyrolysis results in the loss of nitrogen and the formation of the cyclopropylpyrrolidine ring. The ester group is then saponified to the corresponding carboxylic acid. This acid undergoes a Curtius rearrangement when treated with diphenylphosphoryl azide, forming a transient isocyanate. The isocyanate reacts with tert-butanol to form the tert-butoxycarbonyl-protected derivative. Catalytic hydrogenation removes the carbobenzyloxy protecting group, yielding the secondary amine. This amine displaces the more reactive fluorine at the 7-position in ethyl 1-(2,4-difluorophenyl)-6,7-difluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

Chemical Reactions Analysis

Trovafloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include diphenylphosphoryl azide for the Curtius rearrangement and tert-butanol for the formation of the tert-butoxycarbonyl-protected derivative. Major products formed from these reactions include the cyclopropylpyrrolidine ring and the tert-butoxycarbonyl-protected derivative .

Comparison with Similar Compounds

Trovafloxacin is part of the fluoroquinolone class, which includes other compounds such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, trovafloxacin exhibits better Gram-positive bacterial coverage but less Gram-negative coverage . It is more potent against Gram-positive bacteria than existing quinolones . due to its hepatotoxic potential, trovafloxacin’s use has been significantly restricted, unlike other fluoroquinolones that remain widely used .

Conclusion

Trovafloxacin is a potent fluoroquinolone antibiotic with a unique mechanism of action and significant antibacterial properties

Properties

IUPAC Name

7-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPSKSLAZQPAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10861386
Record name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

308353-09-5
Record name 7-(6-Amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10861386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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